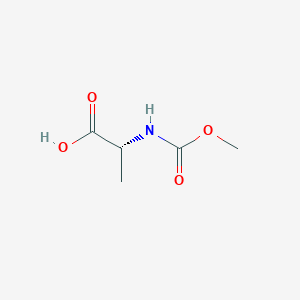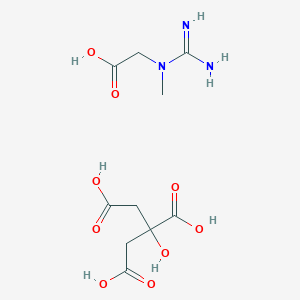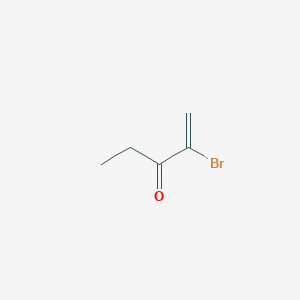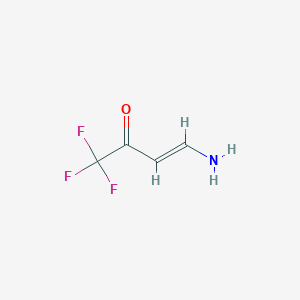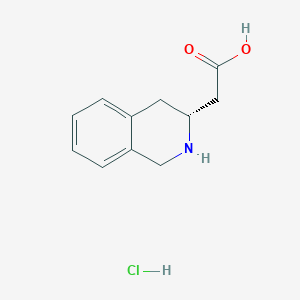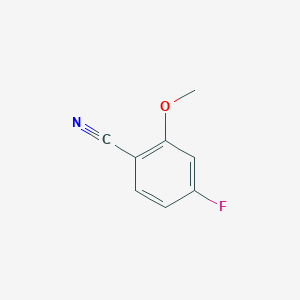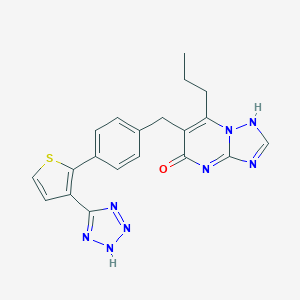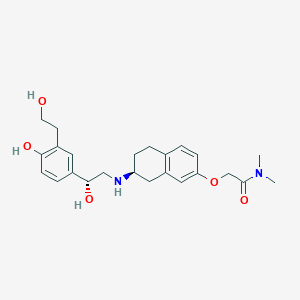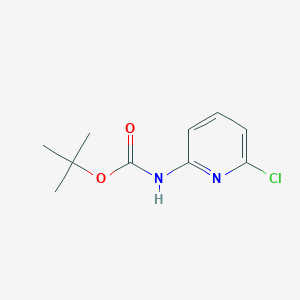
tert-Butyl (6-chloropyridin-2-yl)carbamate
説明
Synthesis Analysis
The synthesis of tert-butyl (6-chloropyridin-2-yl)carbamate and related compounds involves multiple steps, including acylation, nucleophilic substitution, and reduction processes. One notable method involves starting from commercially available precursors like 4-fluoro-2methoxy-5nitroaniline, followed by acylation, nucleophilic substitution, and reduction to yield the target compound with a total yield of around 81% (Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure of tert-butyl (6-chloropyridin-2-yl)carbamate and its derivatives has been extensively studied using techniques such as X-ray crystallography and density functional theory (DFT). For example, X-ray studies have revealed the crystal and molecular structure of related compounds, showing how intramolecular hydrogen bonding plays a crucial role in stabilizing the structure (Çolak et al., 2021). These studies provide insights into the compound's geometry, electronic structure, and potential interaction sites for further reactions.
Chemical Reactions and Properties
Tert-Butyl (6-chloropyridin-2-yl)carbamate participates in various chemical reactions, showcasing its reactivity and versatility as an intermediate. The compound's ability to undergo transformations such as cyclopropanation, Diels-Alder reactions, and Mannich reactions has been documented. These reactions are pivotal in constructing complex molecular architectures and are valuable in synthesizing biologically active compounds and materials with specific properties (Li et al., 2012).
Physical Properties Analysis
The physical properties of tert-butyl (6-chloropyridin-2-yl)carbamate, including solubility, melting point, and boiling point, are essential for its application in synthesis and material science. While specific data on these properties might require experimental determination, the compound's structure suggests moderate solubility in organic solvents and stability under standard conditions.
Chemical Properties Analysis
The chemical properties of tert-butyl (6-chloropyridin-2-yl)carbamate, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by its functional groups. The presence of the carbamate group and the chloropyridinyl moiety contributes to its reactivity pattern, making it a versatile intermediate for various synthetic applications. Its reactivity with organometallics, ability to form hydrogen bonds, and participation in carbon-carbon bond formation reactions highlight its chemical versatility (Guinchard et al., 2005).
科学的研究の応用
Synthesis of Complex Organic Molecules
One notable application is in the synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones through a one-pot tandem palladium-catalysed amination and intramolecular amidation process. This method highlights the compound's role in creating biologically relevant structures with high yields from commercially available materials, illustrating its importance in medicinal chemistry and drug development (Scott, 2006).
Formation of Isostructural Compounds
The compound also plays a crucial role in the formation of isostructural families of compounds, as seen in the synthesis of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart. These compounds demonstrate significant molecular interactions like hydrogen and halogen bonds, which are pivotal in understanding molecular assembly and designing materials with specific properties (Baillargeon et al., 2017).
Advancements in Photocatalysis
In the field of photocatalysis, tert-butyl (6-chloropyridin-2-yl)carbamate derivatives have been utilized in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This process establishes a cascade pathway for assembling 3-aminochromones under mild conditions, showcasing the compound's versatility in facilitating complex chemical transformations (Wang et al., 2022).
Structural Studies and Molecular Interactions
Further research into carbamate derivatives reveals their structural uniqueness and the interplay of strong and weak hydrogen bonds. Studies on compounds like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate showcase the intricate molecular environments and interactions that form the basis of crystal engineering and materials science (Das et al., 2016).
Safety And Hazards
特性
IUPAC Name |
tert-butyl N-(6-chloropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYNRRQJJHZENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-chloropyridin-2-yl)carbamate | |
CAS RN |
159603-71-1 | |
| Record name | 2-TERT-BUTOXYCARBONYLAMINO-6-CHLOROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

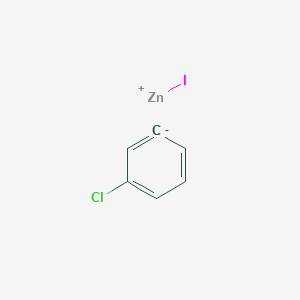
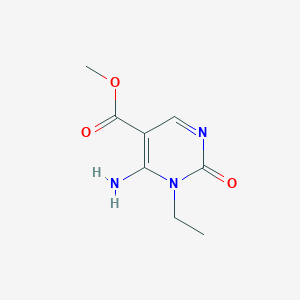

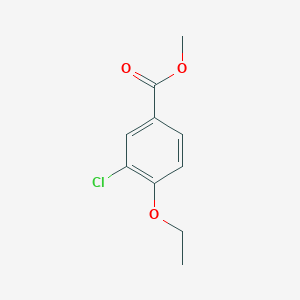
![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)

